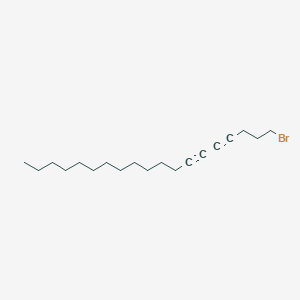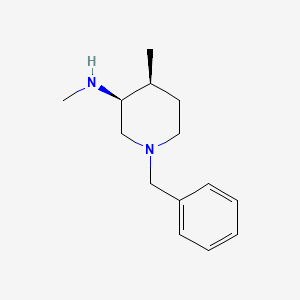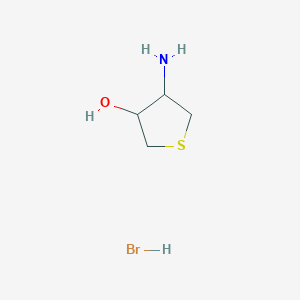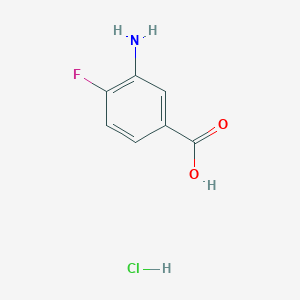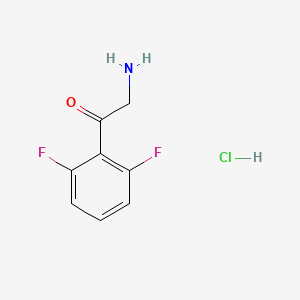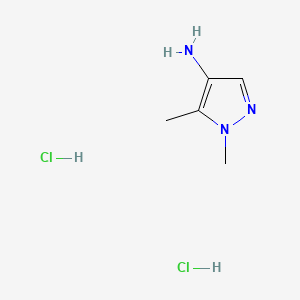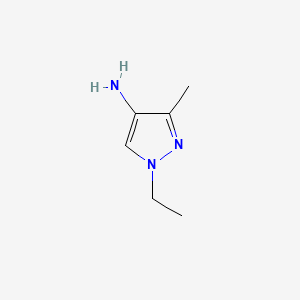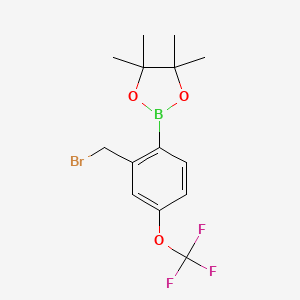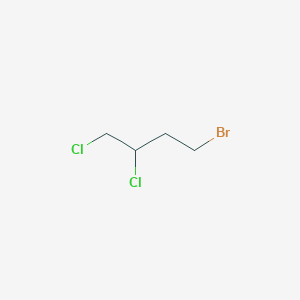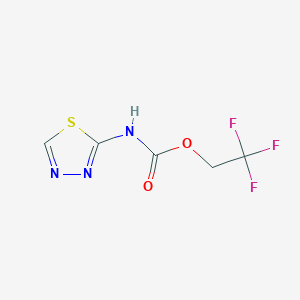
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate” is a chemical compound with the molecular formula C5H4F3N3O2S . It is a powder at room temperature .
Synthesis Analysis
The synthesis of “2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate” can be achieved from 2-Amino-1,3,4-thiadiazole and 2,2,2-TRIFLUOROETHYL CHLOROFORMATE .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N4O2S/c11-10(12,13)5-19-9(18)15-8-17-16-7(20-8)6-3-1-2-4-14-6/h1-4H,5H2,(H,15,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate” include its molecular weight (227.16), and it is a powder at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules. Its unique structure, incorporating both a trifluoroethyl group and a thiadiazolyl moiety, could be key in the development of novel pharmaceuticals. The trifluoroethyl group, in particular, is known for its ability to improve the metabolic stability of drugs .
Agriculture
Within the agricultural sector, researchers are investigating the use of this compound as a precursor for the synthesis of pesticides or herbicides. The thiadiazole ring is a common feature in many agrochemicals due to its bioactivity, and the addition of a trifluoroethyl group could enhance its effectiveness or selectivity .
Materials Science
In materials science, the compound’s potential applications include the development of new polymers or coatings. The trifluoroethyl group could impart properties such as increased resistance to solvents and oils, which is valuable for industrial applications .
Environmental Science
Environmental scientists might study this compound for its degradation products and their environmental impact. Understanding how the compound breaks down under various conditions can inform its safe use and disposal .
Biochemistry
Biochemists may be interested in the compound’s interaction with biological macromolecules. For example, it could be used to study enzyme inhibition or protein binding due to the reactive nature of the carbamate group .
Pharmacology
Pharmacological research could involve investigating the compound’s potential therapeutic effects. The combination of a trifluoroethyl group and a thiadiazolyl ring might interact with biological targets in a way that could be leveraged to treat diseases .
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWFWHVLSORFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



